5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1177353-88-6
VCID: VC2578969
InChI: InChI=1S/C11H14N2O3.ClH/c1-15-9-4-2-3-8(5-9)13-7-10(6-12)16-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H
SMILES: COC1=CC=CC(=C1)N2CC(OC2=O)CN.Cl
Molecular Formula: C11H15ClN2O3
Molecular Weight: 258.7 g/mol

5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride

CAS No.: 1177353-88-6

Cat. No.: VC2578969

Molecular Formula: C11H15ClN2O3

Molecular Weight: 258.7 g/mol

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride - 1177353-88-6

Specification

CAS No. 1177353-88-6
Molecular Formula C11H15ClN2O3
Molecular Weight 258.7 g/mol
IUPAC Name 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride
Standard InChI InChI=1S/C11H14N2O3.ClH/c1-15-9-4-2-3-8(5-9)13-7-10(6-12)16-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H
Standard InChI Key NMTGDLXCDBIMNE-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CC(OC2=O)CN.Cl
Canonical SMILES COC1=CC=CC(=C1)N2CC(OC2=O)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride is identified by the CAS number 1177353-88-6, representing a specific chemical entity with defined structural attributes. The compound features a five-membered oxazolidinone ring as its core scaffold, which contains both oxygen and nitrogen atoms in a heterocyclic arrangement. This core structure is functionalized with two key substituents: a 3-methoxyphenyl group attached to the nitrogen atom of the oxazolidinone ring, and an aminomethyl side chain at the 5-position of the ring. The presence of these specific functional groups distinguishes this compound from other oxazolidinone derivatives and potentially influences its chemical reactivity and biological properties.

The molecular formula of this compound is C11H15ClN2O3, with a corresponding molecular weight of 258.7 g/mol. The chloride component exists as the hydrochloride salt form, which affects the compound's solubility profile and stability characteristics. The IUPAC name, 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride, provides a systematic naming convention that precisely describes the structural arrangement of atoms and functional groups within the molecule.

Physical and Chemical Properties

The physical and chemical properties of 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride are critical factors that determine its behavior in various experimental settings and potential applications. While comprehensive physical data specifically for this compound is limited in the available literature, several key properties can be inferred based on its structural features and chemical composition.

PropertyValue/Description
CAS Number1177353-88-6
Molecular FormulaC11H15ClN2O3
Molecular Weight258.7 g/mol
Physical StateSolid (presumed based on similar compounds)
Functional GroupsOxazolidinone ring, methoxy group, aminomethyl group
Intended UseResearch only, not for human or veterinary use

The presence of the methoxy group on the phenyl ring likely confers certain electronic properties that influence the compound's reactivity and potential interactions with biological targets. Additionally, the aminomethyl side chain introduces a basic center that affects the compound's solubility profile, particularly in aqueous solutions of varying pH levels.

Structural Relationships and Analogues

5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride shares structural similarities with several related compounds that have been investigated for various applications. Understanding these structural relationships provides valuable context for assessing the potential properties and applications of this specific compound.

One structurally related compound is 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride (CAS: 1177334-30-3), which differs only in the absence of the methoxy group on the phenyl ring . Another related derivative is 5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride (CAS: 1417637-11-6), which features a methoxy group at the 2-position of the phenyl ring and an additional methylene linker between the phenyl group and the oxazolidinone nitrogen. Additionally, 3-(5-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS: 1042623-24-4) represents another structural variant with a different arrangement of the amino and methoxy substituents .

Future Research Directions

The continued investigation of 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride and related oxazolidinone derivatives represents an important avenue for advancing knowledge in medicinal chemistry and organic synthesis. Several promising research directions merit further exploration to fully elucidate the potential applications and properties of this compound.

Structure-activity relationship (SAR) studies comparing 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride with structurally related derivatives could provide valuable insights into the impact of specific functional groups on biological activity and physicochemical properties. Such studies would facilitate the design of optimized compounds with enhanced efficacy and improved pharmacokinetic profiles.

Additionally, investigating the stereochemical aspects of this compound, particularly if chiral centers are present or can be introduced, could expand its applications in asymmetric synthesis and chiral catalyst development. The exploration of alternative synthetic routes to prepare 5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride with improved efficiency and scalability would also contribute to its accessibility for research purposes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator